molecular formula C9H9N3 B12285186 2-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 77429-59-5

2-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B12285186
CAS No.: 77429-59-5
M. Wt: 159.19 g/mol
InChI Key: RANAVWQXXHJSQN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which is crucial in its role as a ligand in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)pyridine is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity in coordination chemistry and its biological activity in medicinal applications .

Properties

CAS No.

77429-59-5

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h2-7H,1H3

InChI Key

RANAVWQXXHJSQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=CC=N2

Origin of Product

United States

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